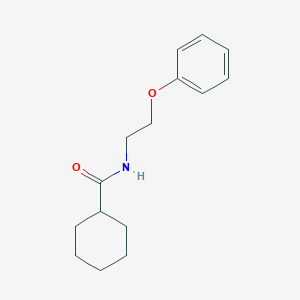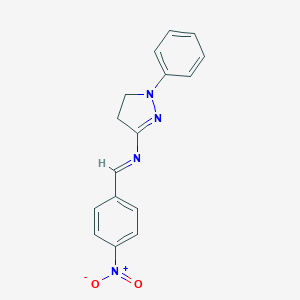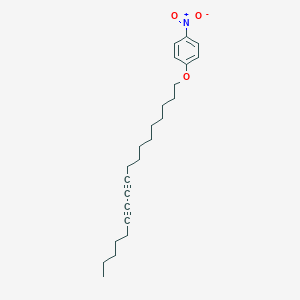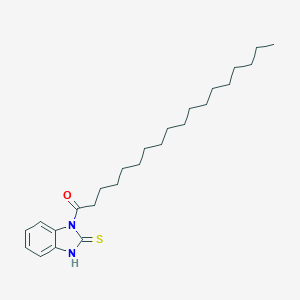
N-(2-phenoxyethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenoxyethyl)cyclohexanecarboxamide, also known as PCCA, is a chemical compound with the molecular formula C15H21NO2 . It has a molecular weight of 247.34 .
Physical and Chemical Properties
The InChI code for N-(2-Phenoxyethyl)cyclohexanecarboxamide is 1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17) .
Aplicaciones Científicas De Investigación
Catalysis in Chemical Reactions :
- Wang et al. (2011) reported on a catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride, showing high activity and selectivity for the hydrogenation of phenol to cyclohexanone, an important intermediate in polyamide manufacture (Wang et al., 2011).
- Zhang et al. (2017) discussed complex nanostructured catalysts Pd/@-CeO2/AC and Pd/@-La2O3/AC for the hydrogenation of phenol to cyclohexanone, highlighting their excellent catalytic performance due to the synergistic effect between nano-Pd and nano rare-earth oxide (Zhang et al., 2017).
Chemical Synthesis and Characterization :
- Özer et al. (2009) synthesized a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using various spectroscopic methods (Özer et al., 2009).
- Another study by Özer et al. (2009) described the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes, emphasizing their molecular structure and properties (Özer et al., 2009).
Material Science and Polymer Development :
- Yang et al. (1999) explored the synthesis of polyamides using a monomer containing the cyclohexane structure, highlighting its potential applications in creating transparent, flexible, and tough films (Yang et al., 1999).
- Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, demonstrating their high thermal stability and good solubility in polar solvents (Hsiao et al., 1999).
Biological and Pharmaceutical Research :
- A study on the preclinical development of a radioligand for studying central 5-HT1A receptors with PET used a derivative of cyclohexanecarboxamide, showing promise for applications in neuropsychiatric disorder studies (Pike et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKCGHCAYDCII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)
![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)


![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)


![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)
![N-[3-Allyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-4-methylaniline](/img/structure/B386229.png)
![Diethyl 2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethylphosphonate](/img/structure/B386231.png)
![N-[2-(2-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]-N,N-dimethylamine](/img/structure/B386233.png)
![1-phenyl-3-[(triphenylphosphoranylidene)amino]-4,5-dihydro-1H-pyrazole](/img/structure/B386234.png)

![Diethyl [5-(benzylamino)-2-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B386237.png)